Boc-N-Me-D-Orn(Fmoc)-OH

Description

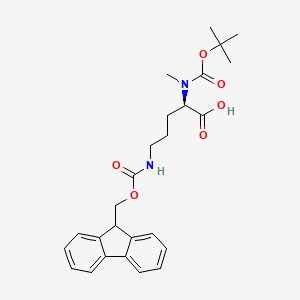

Structure

3D Structure

Properties

Molecular Formula |

C26H32N2O6 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m1/s1 |

InChI Key |

CQODNRLCAAIRTG-JOCHJYFZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boc N Me D Orn Fmoc Oh

Retrosynthetic Analysis and Design of Synthetic Pathways for Boc-N-Me-D-Orn(Fmoc)-OH

The retrosynthetic analysis of this compound involves disconnecting the molecule at its key functional groups to identify viable starting materials and a logical synthetic sequence. The primary disconnections are the protecting groups and the N-methyl group.

Protecting Group Disconnection : The Boc and Fmoc groups are disconnected first. Given their distinct lability—Boc to acid and Fmoc to base—their introduction can be planned strategically. This leads back to an Nα-methyl-D-ornithine intermediate.

N-Methyl Group Disconnection : The Nα-methyl group can be disconnected to reveal a D-ornithine precursor with orthogonally protected amino groups. This suggests that methylation can occur on a pre-formed, protected ornithine scaffold.

Ornithine Backbone Disconnection : The final disconnection simplifies the structure to a basic chiral precursor from which the D-ornithine backbone can be constructed.

This analysis leads to a forward synthetic strategy that generally begins with a suitable D-ornithine precursor. The key steps involve the stereoselective formation of the D-ornithine core, orthogonal protection of the two amino groups, selective N-methylation of the alpha-amino group, and finally, the introduction of the appropriate protecting groups (Boc and Fmoc) in the correct positions. The order of these steps can be varied, but careful planning is essential to avoid side reactions and maintain stereochemical integrity.

Stereoselective Synthesis of D-Ornithine Precursors

The synthesis of the target compound requires the D-enantiomer of ornithine, a non-proteinogenic amino acid. nih.gov Several methods exist for the stereoselective synthesis of such "unnatural" D-amino acids. nih.goviese.edu

Enzymatic Methods : One highly effective approach is the use of enzymes that can selectively produce D-amino acids. D-amino acid dehydrogenases, for instance, can catalyze the reductive amination of a corresponding 2-keto acid precursor with high stereoselectivity. nih.gov For D-ornithine, this would involve the enzymatic conversion of 2-keto-5-aminopentanoic acid. Another enzymatic strategy involves the resolution of a racemic mixture (DL-arginine) using an L-arginase, which selectively converts L-arginine to L-ornithine, allowing for the separation and recovery of D-arginine, a direct precursor to D-ornithine. google.com

Asymmetric Hydrogenation : Chemical methods, such as the asymmetric hydrogenation of dehydroamino acid precursors catalyzed by chiral rhodium(I) complexes, are also powerful tools for preparing enantiomerically enriched amino acids. nih.govresearchgate.net This method allows for the synthesis of either D- or L-configured amino acids by selecting the appropriate chiral ligand for the metal catalyst. nih.gov

These stereoselective methods are crucial for producing the optically pure D-ornithine scaffold needed for the synthesis of this compound. nih.govnih.gov

N-Methylation Strategies for Ornithine Derivatives

N-methylation of the α-amino group is a critical step that can be achieved through several methods. nsc.ru The choice of method depends on the protecting groups already present on the ornithine derivative and the need to prevent side reactions, particularly racemization. nsc.ruchemicalforums.com

Reductive Amination Approaches for N-Methylation

Reductive amination is a widely used method for N-alkylation and can be applied to the synthesis of N-methyl amino acids. organic-chemistry.orgnih.govgoogle.com The process typically involves two steps: the formation of a Schiff base (imine) between the primary amine and an aldehyde (formaldehyde for methylation), followed by reduction of the imine to the secondary amine.

A common procedure involves reacting an amino acid with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) or α-picoline-borane. organic-chemistry.orgchemspider.com A stepwise approach, first involving N-benzylation to block dialkylation, followed by methylation and subsequent debenzylation, can also be employed to ensure mono-methylation. chemspider.com Reductive amination is advantageous as it can often be performed under mild conditions and without the need for side-chain protection on highly functionalized amino acids. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Reductive Amination | Aldehyde/Ketone, Amine, NaBH(OAc)₃ | Mild, general, and selective reducing agent. | organic-chemistry.org |

| Picoline-Borane Reduction | Aldehyde/Ketone, Amine, α-picoline-borane, AcOH | Mild and efficient; can be performed in water or neat. | organic-chemistry.orgchemspider.com |

| Catalytic N-Alkylation with Alcohols | Alcohol, Ruthenium catalyst, Diphenylphosphate additive | Atom-economic, base-free, excellent retention of stereochemistry. | d-nb.info |

| Two-Pot Synthesis | Amino acid ester, Benzaldehyde, NaBH₄; then H₂, Pd/C, Formaldehyde | High yield, straightforward, no side-chain protection required. | nih.gov |

Direct Alkylation Methods for N-Methylation

Direct alkylation involves treating an N-protected amino acid with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. nsc.ruresearchgate.net A common approach is the methylation of an N-Boc protected amino acid using sodium hydride (NaH) and methyl iodide (MeI). researchgate.net

Another strategy involves activating the amine with an o-nitrobenzenesulfonyl (o-NBS) group, which makes the nitrogen more amenable to alkylation, followed by removal of the activating group. researchgate.netresearchgate.net While effective, direct alkylation methods often require strong bases, which can increase the risk of side reactions. nsc.ruchemicalforums.com

Stereochemical Control and Epimerization Mitigation During N-Methylation

A significant challenge during N-methylation is preventing the loss of stereochemical integrity at the α-carbon, a phenomenon known as epimerization or racemization. nsc.rumdpi.com This is particularly a risk under basic conditions, which can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of D and L isomers. mdpi.comub.edu

Several factors influence the rate of epimerization:

Base Strength : Strong bases increase the risk of α-proton abstraction.

Amino Acid Structure : Side chains with electron-withdrawing groups can increase the acidity of the α-proton, making epimerization more likely. mdpi.com

Activation Method : Activation of the carboxyl group for peptide coupling makes the α-proton more acidic and susceptible to abstraction. ub.edu

Strategies to mitigate epimerization include using milder reaction conditions, choosing protecting groups that suppress racemization (such as urethane-based groups like Boc and Fmoc), and carefully selecting the N-methylation method. ub.edunih.gov For example, reductive amination is often considered less prone to racemization than direct alkylation under harsh basic conditions. chemicalforums.com Studies comparing various procedures have shown that the degree of racemization can vary significantly depending on the method and the specific amino acid. cdnsciencepub.com

Orthogonal Protection of the Ornithine Side Chain and Alpha-Amino Group

The synthesis of this compound relies heavily on the principle of orthogonal protection. fiveable.mebiosynth.com This strategy uses protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. fiveable.mepeptide.com

In this specific molecule, the two amino groups of the D-ornithine core are protected by two different groups:

Boc (tert-butyloxycarbonyl) : This group protects the Nα-methylamino group and is labile to moderately strong acids, such as trifluoroacetic acid (TFA). biosynth.compeptide.com

Fmoc (9-fluorenylmethyloxycarbonyl) : This group protects the Nδ-amino group on the side chain and is labile to bases, typically a solution of piperidine (B6355638) in DMF. biosynth.compeptide.com

This Fmoc/Boc combination is a classic example of an orthogonal protection scheme. nih.govbiosynth.com It allows for the selective removal of the Fmoc group from the side chain (for instance, to attach another molecule at that position) without affecting the Boc-protected Nα-terminus. Conversely, the Boc group could be removed to extend a peptide chain from the Nα-terminus while the Fmoc-protected side chain remains untouched. This precise control is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential and specific reactions are required. fiveable.mechemimpex.com

| Protecting Group | Protected Functionality | Cleavage Condition | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Nα-methylamino group | Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base (e.g., piperidine) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Nδ-amino group (side chain) | Base (e.g., 20% Piperidine in DMF) | Stable to acid (e.g., TFA) |

Fmoc Protection of the Ornithine Delta-Amino Group

The initial step in the synthesis often involves the protection of the delta-amino group of the D-ornithine side chain with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a critical maneuver to ensure that subsequent reactions occur at the alpha-amino group. The reaction is typically carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. ub.edu The choice of base and solvent system is crucial for optimizing the reaction and minimizing side products.

Commonly employed bases include sodium carbonate or sodium bicarbonate in a biphasic system of an organic solvent like dioxane and water. The pH is carefully maintained in the alkaline range (typically 9-10) to facilitate the deprotonation of the delta-amino group, enhancing its nucleophilicity towards the Fmoc reagent. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting D-ornithine is consumed.

It is important to note that while Fmoc-Cl is a reactive agent, its use can sometimes lead to the formation of Fmoc-dipeptides as byproducts. ub.edu The use of Fmoc-OSu can mitigate this side reaction to some extent. ub.edu An alternative approach involves the use of Fmoc-2-MBT (N-(9-fluorenylmethoxycarbonyloxy)-2-mercaptobenzothiazole), which has been shown to reduce the formation of dipeptide impurities. ub.edu

Upon completion, the product, D-Orn(Fmoc)-OH, is typically isolated by acidification of the reaction mixture, which precipitates the protected amino acid. The crude product is then purified by recrystallization or chromatography.

Table 1: Reaction Conditions for Fmoc Protection of Ornithine's Delta-Amino Group

| Reagent | Base | Solvent System | Typical Reaction Time | Key Considerations |

|---|---|---|---|---|

| Fmoc-Cl | Sodium Carbonate/Bicarbonate | Dioxane/Water | 2-4 hours | Potential for dipeptide byproduct formation. ub.edu |

| Fmoc-OSu | Sodium Bicarbonate | Acetone/Water | 4-6 hours | Generally cleaner reaction with fewer byproducts. ub.edu |

| Fmoc-2-MBT | Sodium Carbonate | Dioxane/Water | 24 hours | Slower reaction rate but minimizes dipeptide formation. ub.edu |

Boc Protection of the Alpha-Amino Group

With the delta-amino group securely protected, the subsequent step is the protection of the alpha-amino group with the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the N-methylated intermediate, N-Me-D-Orn(Fmoc)-OH, with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The N-methylation of the alpha-amino group is a critical transformation that can be achieved through various methods. One common approach is reductive amination. After protecting the delta-amino group, the alpha-amino group can be reacted with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to introduce the methyl group.

Following N-methylation, the Boc protection is introduced. The reaction with Boc₂O is typically carried out in a suitable organic solvent such as tetrahydrofuran (B95107) (THF), dioxane, or a mixture of solvents. A base is often required to facilitate the reaction. While strong bases like sodium hydroxide (B78521) can be used, milder organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are also effective. organic-chemistry.org The choice of base and reaction conditions is important to prevent any premature cleavage of the Fmoc group.

The reaction progress is monitored by TLC, and upon completion, the desired product, this compound, is isolated. Work-up procedures typically involve an aqueous wash to remove the base and any unreacted Boc₂O, followed by extraction with an organic solvent and purification by chromatography.

Regioselective Protection Strategies for Bifunctional Amino Acids

The synthesis of this compound is a prime example of the necessity for regioselective protection strategies when dealing with bifunctional amino acids like ornithine. Ornithine possesses two amino groups, the alpha- and delta-amino groups, which have similar reactivities. Differentiating between these two groups is paramount to achieving the desired synthetic outcome.

The principle of orthogonal protection is the cornerstone of these strategies. peptide.com This principle dictates the use of protecting groups that can be removed under different chemical conditions. In the case of this compound, the Fmoc group is base-labile (removable with a base like piperidine), while the Boc group is acid-labile (removable with an acid like trifluoroacetic acid, TFA). peptide.comsmolecule.com This orthogonality allows for the selective deprotection of one amino group while the other remains protected, enabling stepwise peptide synthesis.

The order of protection is crucial. Typically, the side chain (delta-amino group) is protected first. This is because direct N-methylation of the alpha-amino group of unprotected ornithine could lead to a mixture of products, including methylation at both amino groups. By first protecting the delta-amino group with Fmoc, the subsequent N-methylation and Boc protection can be directed specifically to the alpha-amino group.

Alternative protecting groups for the side chain of ornithine are available, such as the benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. peptide.com However, the Fmoc/Boc combination is widely used due to its compatibility with solid-phase peptide synthesis (SPPS).

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

For the Fmoc protection step, optimization may involve screening different Fmoc reagents (Fmoc-Cl vs. Fmoc-OSu) and bases to find the combination that gives the highest yield with the fewest byproducts. ub.edu Similarly, for the Boc protection, the amount of Boc₂O and the type and amount of base can be adjusted to ensure complete reaction without affecting the Fmoc group. researchgate.net

Monitoring each reaction closely using analytical techniques like TLC, HPLC, and NMR spectroscopy is essential for optimization. These techniques allow for the determination of reaction completion, the identification of byproducts, and the assessment of product purity.

One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating the intermediates, can sometimes be employed to improve efficiency and reduce material loss. researchgate.net However, the compatibility of the different reaction conditions must be carefully evaluated.

Table 2: Key Optimization Parameters in the Synthesis of this compound

| Reaction Step | Parameters to Optimize | Goals of Optimization |

|---|---|---|

| Fmoc Protection | Reagent type (Fmoc-Cl, Fmoc-OSu), base, solvent, temperature | Maximize yield, minimize dipeptide formation. ub.edu |

| N-Methylation | Methylating agent, reducing agent, solvent, pH | Achieve complete and selective methylation of the alpha-amino group. |

| Boc Protection | Amount of Boc₂O, base, solvent, reaction time | Ensure complete protection without cleaving the Fmoc group. researchgate.net |

| Purification | Chromatography conditions (stationary and mobile phases) | Obtain high purity intermediates and final product. |

Scalability Considerations for this compound Production for Research

Scaling up the synthesis of a complex molecule like this compound from a laboratory scale (milligrams to grams) to a larger scale suitable for extensive research or preclinical studies presents several challenges. rsc.orgdimensioncap.com These challenges are not simply about using larger glassware and more reagents; they involve fundamental aspects of chemical engineering and process chemistry.

One of the primary considerations is heat transfer. Reactions that are easily controlled at a small scale can become difficult to manage at a larger scale due to the change in the surface area-to-volume ratio. Exothermic reactions, in particular, can pose a safety risk if not properly controlled. The choice of reactor and cooling system becomes critical.

Mixing is another important factor. Ensuring that all reactants are intimately mixed is essential for achieving consistent reaction rates and yields. In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and decreased product quality.

The work-up and purification procedures also need to be adapted for larger scales. Extractions that are straightforward in a separatory funnel can become cumbersome and time-consuming in large-scale production. Similarly, chromatographic purification, while effective at the lab scale, can be expensive and impractical for large quantities of material. Alternative purification methods like crystallization or precipitation may need to be developed and optimized.

Reagent cost and availability also become more significant at a larger scale. The use of expensive reagents that are feasible for small-scale synthesis may not be economically viable for large-scale production. The development of more cost-effective synthetic routes using cheaper and more readily available starting materials is often a key aspect of process development. nih.govscispace.com

Finally, safety and environmental considerations are of paramount importance in large-scale synthesis. A thorough risk assessment must be conducted for each step of the process, and appropriate safety measures must be implemented. The disposal of chemical waste must also be handled in an environmentally responsible manner. The development of "greener" synthetic methods that use less hazardous solvents and reagents and generate less waste is an ongoing area of research. rsc.org

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-alpha-(tert-Butoxycarbonyl)-N-alpha-methyl-N-delta-(9-fluorenylmethyloxycarbonyl)-D-ornithine |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| Fmoc-2-MBT | N-(9-Fluorenylmethoxycarbonyloxy)-2-mercaptobenzothiazole |

| D-Orn(Fmoc)-OH | N-delta-(9-Fluorenylmethyloxycarbonyl)-D-ornithine |

| Boc₂O | Di-tert-butyl dicarbonate |

| THF | Tetrahydrofuran |

| TEA | Triethylamine |

| DIEA | Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

| SPPS | Solid-Phase Peptide Synthesis |

| Z group | Benzyloxycarbonyl group |

| TLC | Thin-Layer Chromatography |

| HPLC | High-Performance Liquid Chromatography |

| NMR | Nuclear Magnetic Resonance |

Incorporation of Boc N Me D Orn Fmoc Oh into Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the assembly of peptide chains. The incorporation of sterically hindered and epimerization-prone amino acids like Boc-N-Me-D-Orn(Fmoc)-OH requires careful optimization of several parameters, from resin loading to the final cleavage of the peptide from the solid support.

Resin Loading:

The choice of resin is crucial and depends on the desired C-terminal functionality of the final peptide (acid or amide). For C-terminal acids, 2-chlorotrityl chloride (2-CTC) resin is often preferred for loading the first amino acid due to its high sensitivity to mild acidic cleavage, which helps in minimizing racemization. uci.edu The loading process typically involves dissolving this compound in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in the presence of a hindered base such as N,N-diisopropylethylamine (DIEA). peptideweb.com The use of 2,4,6-collidine has also been reported. uci.edu To ensure complete reaction of the resin's active sites and to prevent the formation of deletion sequences, a capping step with a small nucleophile like methanol (B129727) is often performed after the initial loading. uci.edu

Coupling Strategies:

Coupling of subsequent N-methylated amino acids, or coupling this compound to a growing peptide chain, requires robust activation methods. The steric bulk of the N-methyl group can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. To overcome this, a higher excess of the amino acid and coupling reagents is often necessary. Double coupling, where the coupling reaction is performed twice, is a common strategy to ensure complete acylation. delivertherapeutics.com Monitoring the completion of the coupling reaction is essential. Traditional ninhydrin (B49086) tests are ineffective for N-methylated amines; alternative tests like the bromophenol blue test are employed to confirm the absence of free secondary amines. peptide.com

Table 1: Recommended Resins for SPPS of Peptides Containing this compound

| Resin Type | Desired C-Terminal | Key Advantages |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Mild cleavage conditions minimize racemization of the C-terminal residue. |

| Wang Resin | Carboxylic Acid | Standard resin for Fmoc-based SPPS. |

| Rink Amide Resin | Amide | Provides a C-terminal amide upon cleavage. |

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient to achieve high coupling yields. bachem.com More potent activating agents are required.

Uronium/aminium-based reagents are generally the preferred choice. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven effective, particularly when used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.compeptide.com HOAt is often favored as it has been shown to be more effective in suppressing racemization and accelerating coupling rates. bachem.com Phosphonium (B103445) salt derivatives, such as PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly efficient for coupling N-methylated amino acids. peptide.comuniurb.it More recently developed reagents like COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphate) offer high reactivity comparable to HATU with improved safety profiles. bachem.com

Additives play a crucial role in both accelerating the coupling reaction and minimizing side reactions. HOBt and HOAt are the most common additives, functioning as activated ester intermediates that are more reactive and less prone to side reactions than the initial activated species.

Table 2: Effective Coupling Reagents and Additives for N-Methylated Amino Acids

| Reagent/Additive | Chemical Name | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | High coupling efficiency, especially for hindered amino acids. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used uronium salt with good performance. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium salt, particularly effective for coupling N-methyl amino acids. peptide.com |

| COMU | 1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino))uronium hexafluorophosphate | High reactivity with an improved safety profile. bachem.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive that accelerates coupling and suppresses racemization. bachem.com |

| HOBt | 1-Hydroxybenzotriazole | Standard additive for peptide coupling. peptide.com |

The D-configuration of the ornithine residue in this compound makes it susceptible to epimerization (conversion to the L-isomer) during the activation and coupling steps. Racemization, the formation of a mixture of D and L isomers, can significantly impact the biological activity of the final peptide.

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. researchgate.net The presence of the N-methyl group is known to increase the susceptibility to racemization. rsc.org Several strategies can be employed to minimize this side reaction:

Choice of Coupling Reagent and Additive: The use of coupling reagents that promote rapid amide bond formation over oxazolone (B7731731) formation is crucial. The addition of HOBt or, more effectively, HOAt, helps to suppress racemization by forming an active ester that is less prone to cyclization. peptide.com The use of carbodiimides in the presence of copper(II) chloride (CuCl₂) has also been reported to be highly effective in suppressing epimerization, even with N-methylated amino acids. nih.gov

Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of racemization. The choice of base is also important; hindered bases like DIEA are generally preferred over less hindered ones.

Pre-activation Time: Minimizing the time the amino acid is in its activated state before the addition of the resin-bound amine can reduce the opportunity for oxazolone formation.

The orthogonal protection scheme of this compound, with the base-labile Fmoc group on the side chain and the acid-labile Boc group on the α-amine, allows for selective deprotection during SPPS.

Fmoc Deprotection: The Fmoc group is typically removed using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. uci.edu For sensitive sequences, the use of 1,8-diazabicycloundec-7-ene (DBU) in small amounts can accelerate the deprotection, though caution must be exercised as DBU can promote certain side reactions. slideshare.net Complete removal of the Fmoc group is essential to avoid chain termination.

Boc Deprotection: The N-terminal Boc group is stable to the basic conditions used for Fmoc removal. It is removed at the end of the synthesis, or at specific steps if segment condensation is performed, using a moderately strong acid, typically trifluoroacetic acid (TFA) in DCM. slideshare.net The orthogonality of the Fmoc and Boc protecting groups is a cornerstone of modern peptide synthesis, allowing for the construction of complex peptide architectures. nih.gov

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the nature of the resin linker and the amino acid composition of the peptide.

For peptides synthesized on acid-sensitive resins like 2-CTC or Wang resin, a cleavage cocktail based on trifluoroacetic acid (TFA) is typically used. thermofisher.comgoogle.com A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). google.com The role of the scavengers, such as TIS and water, is to trap the reactive carbocations generated from the cleavage of the linker and any side-chain protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan or methionine. wpmucdn.com

The presence of the N-methylated ornithine residue does not typically require special cleavage conditions, but care must be taken if other sensitive residues are present in the peptide sequence. The duration of the cleavage reaction should be optimized to ensure complete removal of the peptide and protecting groups while minimizing potential acid-catalyzed side reactions. nih.gov

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition | Application Notes |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A "universal" cocktail for peptides with multiple sensitive residues. sigmaaldrich.com |

| TFA/TIS/Water | 95:2.5:2.5 | A standard, less odorous cocktail suitable for many sequences. google.com |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Useful when trityl-based protecting groups are present. peptide.com |

Solution-Phase Peptide Synthesis (SoPS) Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SoPS) offers advantages for large-scale production and for the synthesis of complex or difficult sequences where purification can be challenging in the solid phase.

The incorporation of this compound in SoPS follows the same fundamental principles of activation and coupling as in SPPS. However, the purification of intermediates after each coupling and deprotection step is a key difference. This is typically achieved by extraction, precipitation, or crystallization.

The same powerful coupling reagents used in SPPS, such as HATU, HBTU, and PyBOP, are also employed in SoPS to overcome the steric hindrance of the N-methyl group. bachem.compeptide.com The choice of protecting groups is critical to ensure solubility of the peptide fragments in organic solvents. The orthogonal nature of the Boc and Fmoc groups is equally valuable in SoPS, allowing for selective deprotection and fragment condensation strategies. For instance, a dipeptide fragment can be synthesized and then coupled to another amino acid or peptide fragment. The deprotection of the Fmoc group is typically achieved with piperidine, while the Boc group is removed with TFA. slideshare.net Careful control of reaction conditions is necessary to minimize racemization, as previously discussed.

Fragment Condensation Approaches for Complex Peptide Assembly

For the synthesis of large and complex peptides, a convergent strategy involving the condensation of pre-synthesized peptide fragments is often more efficient than a linear, stepwise approach. researchgate.net This method involves the separate synthesis of several peptide segments, which are then joined together to form the final, full-length peptide. google.com

The incorporation of a sterically demanding residue like this compound is well-suited to a fragment condensation strategy. By building a smaller peptide fragment containing this modified amino acid, the difficulties associated with its coupling can be addressed in a more controlled manner. Once the fragment is successfully synthesized and purified, it can be ligated to other peptide segments. This approach confines challenging coupling steps to a smaller scale and simplifies the purification of the final complex peptide by dealing with larger, more distinct fragments rather than a multitude of small deletion sequences that can arise in linear synthesis. google.com

Key considerations for fragment condensation involving N-methylated residues include:

Minimization of Epimerization: The C-terminal amino acid of the N-terminal fragment is susceptible to racemization during activation. The choice of activation method and additives is critical to maintain stereochemical integrity.

Coupling Efficiency: The steric hindrance at the N-terminus of one fragment and the C-terminus of another can impede ligation. Highly efficient coupling reagents are necessary to drive the reaction to completion. nih.gov

Solubility: Peptide fragments, particularly those containing hydrophobic or multiple N-methylated residues, may have poor solubility, complicating the ligation reaction which is typically performed in solution. researchgate.net

Specific Coupling Conditions for Solution-Phase Incorporation

The N-methylation of the peptide backbone significantly increases steric hindrance, making the formation of the amide bond more difficult compared to standard amino acids. peptide.com Consequently, specialized coupling conditions are required to achieve high yields and minimize side reactions during the solution-phase incorporation of this compound.

The primary challenge is to effectively activate the carboxyl group of the incoming amino acid to overcome the reduced nucleophilicity and steric bulk of the N-methylamino group of the growing peptide chain. Standard coupling reagents may be less effective, necessitating the use of more potent activators. peptide.com Common classes of reagents used for this purpose include phosphonium and aminium/uronium salts, which are known for their high reactivity and rapid coupling kinetics. bachem.com

The selection of the appropriate coupling reagent, additives, and base is crucial for successful incorporation. Below is a table summarizing conditions often employed for coupling sterically hindered N-methylated amino acids.

| Coupling Reagent Class | Specific Reagent | Typical Additive | Base | Key Characteristics & Considerations |

|---|---|---|---|---|

| Aminium/Uronium Salts | HATU (Hexafluorophosphate Azabenzotriazole) | None required (contains HOAt moiety) | DIPEA (Diisopropylethylamine), NMM (N-Methylmorpholine) | Highly efficient and fast-acting; considered one of the most effective reagents for N-methylated residues. peptide.com Guanidinylation of the N-terminus can be a side reaction if the reagent is not pre-activated with the amino acid before addition to the peptide. peptide.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA, sym-Collidine | Highly effective for hindered couplings. The use of the weaker base sym-collidine can help minimize racemization. bachem.com |

| Phosphonium Salts | PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | None | DIPEA | A highly reactive reagent that does not require an additive. Particularly useful for very difficult couplings, such as between two N-methylated residues. peptide.com |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Oxyma Pure, HOBt (1-Hydroxybenzotriazole) | Base-free conditions possible | A classic activation method. The combination of DIC with an additive like Oxyma Pure is a cost-effective option that can minimize racemization. bachem.com The resulting diisopropylurea is soluble in common solvents. |

Chemoenzymatic Synthesis Approaches Utilizing Ornithine Derivatives

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govrsc.org This approach is particularly valuable for incorporating non-standard amino acids and for ligating peptide fragments, offering an alternative to purely chemical methods that may require harsh conditions and extensive protecting group manipulations. nih.gov

In CEPS, proteases are often used in reverse, catalyzing the formation of a peptide bond instead of its hydrolysis. This is typically achieved by controlling reaction conditions (e.g., pH, solvent) or by using modified amino acid substrates (e.g., C-terminal esters or amides) that favor synthesis over cleavage. rsc.org

While direct enzymatic incorporation of a fully protected amino acid like this compound is not standard, ornithine and its derivatives can be integrated into peptides using enzymatic strategies in several ways:

Enzymatic Ligation of Ornithine-Containing Fragments: A peptide fragment containing the ornithine derivative, prepared by chemical synthesis, can be ligated to another fragment using a ligase enzyme. Engineered enzymes like omniligase, derived from subtilisin, have shown broad substrate specificity and are effective for such ligations. rsc.org

Post-Translational Modification: In biological systems, ornithine can be incorporated into ribosomally synthesized peptides through the enzymatic modification of a canonical amino acid. For instance, the peptide arginase OspR has been shown to post-translationally hydrolyze arginine residues within a peptide to yield ornithine. nih.gov This strategy allows for the site-specific introduction of the ornithine backbone into a genetically encoded peptide, which could then be further modified chemically.

The table below lists enzymes commonly used in chemoenzymatic peptide synthesis.

| Enzyme Class | Specific Enzyme | Typical Application |

|---|---|---|

| Serine Protease | Subtilisin (and engineered variants like Omniligase) | Peptide fragment ligation, synthesis of peptide esters and amides. nih.govrsc.org |

| Serine Protease | α-Chymotrypsin | Catalyzes bond formation involving C-terminal aromatic amino acids (e.g., Phe, Tyr, Trp). nih.gov |

| Serine Protease | Trypsin | Catalyzes bond formation at the C-terminus of basic amino acids (e.g., Arg, Lys). nih.gov |

| Cysteine Protease | Papain | Broad substrate specificity, useful for oligomerization and synthesis of various peptides. nih.gov |

| Peptide Arginase | OspR | Post-translational conversion of arginine residues to ornithine within a peptide sequence. nih.gov |

Site-Specific Incorporation Techniques in Advanced Peptide Research

Achieving precise, site-specific incorporation of non-canonical amino acids (ncAAs) is a central goal in advanced peptide and protein engineering. mdpi.com While chemical synthesis provides absolute control over sequence, several advanced techniques, often leveraging the cell's translational machinery, have been developed for creating proteins with unique modifications. nih.govnih.gov

These methods are conceptually distinct from the direct use of a protected building block like this compound in chemical synthesis. Instead, they re-engineer biological systems to accept ncAAs.

Genetic Code Expansion (GCE): This is a powerful in vivo or in vitro method for incorporating ncAAs at specific sites. mdpi.com It relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize a specific ncAA and a nonsense codon (e.g., the amber stop codon, UAG). nih.gov When the ribosome encounters the UAG codon in the messenger RNA, the orthogonal tRNA delivers the ncAA, resulting in its site-specific incorporation into the growing polypeptide chain. unige.ch

Selective Pressure Incorporation (SPI): This technique uses an auxotrophic host strain that cannot synthesize a particular canonical amino acid. mdpi.com By providing a limited amount of the natural amino acid and an excess of a structurally similar ncAA in the growth medium, the cellular machinery can be forced to incorporate the analog into all positions normally occupied by the canonical residue. researchgate.net This method is residue-specific rather than site-specific.

Cell-Free Protein Synthesis (CFPS): CFPS systems provide an open environment that avoids issues of cell viability and membrane transport, making it easier to incorporate ncAAs that might be toxic to cells. nih.govunige.ch This platform is highly compatible with GCE and other methods for incorporating modified amino acids.

The table below compares these advanced incorporation techniques.

| Technique | Specificity | Primary Advantage | Limitation |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Site-specific | Complete control over sequence; compatible with a vast range of ncAAs, including this compound. mdpi.com | Generally limited to peptides under ~60 amino acids; time-consuming. mdpi.com |

| Genetic Code Expansion (GCE) | Site-specific | Allows for precise ncAA placement in large proteins produced in vivo or in vitro. nih.govresearchgate.net | Requires development of a unique orthogonal aaRS-tRNA pair for each new ncAA; incorporation efficiency can be low. nih.gov |

| Selective Pressure Incorporation (SPI) | Residue-specific | Relatively simple procedure without the need for re-engineering the translational machinery. nih.gov | Results in the replacement of all instances of a specific canonical amino acid; can impact global protein structure and function. researchgate.net |

| Cell-Free Protein Synthesis (CFPS) | Site- or Residue-specific | Eliminates cell wall barriers, allowing for direct addition of ncAAs; suitable for producing toxic proteins. nih.gov | Can be costly to scale up; lysate preparation can be laborious. nih.gov |

Structural and Conformational Impact of Boc N Me D Orn Fmoc Oh Within Peptides

Influence of N-Methylation on Peptide Backbone Conformation

The substitution of the amide proton with a methyl group on the nitrogen atom of the peptide backbone introduces significant changes to the peptide's conformational landscape. researchgate.net This modification, known as N-methylation, directly affects the properties of the amide bond and introduces steric constraints that ripple through the entire peptide structure. nih.gov

In a standard peptide bond, the trans conformation is overwhelmingly favored over the cis conformation by approximately 16 kJ/mol due to steric clashes between adjacent Cα carbons in the cis form. nih.gov However, the introduction of an N-methyl group reduces this energy difference, making the cis conformation more accessible. aip.orgrsc.org The steric repulsion between the N-methyl group and the adjacent Cα substituent in the trans conformation is comparable to the Cα-Cα clash in the cis form, thereby lowering the energetic barrier for isomerization. nih.gov

The activation energy for the cis-trans isomerization of N-methylated amide bonds is in the range of 80-100 kJ/mol, a value that allows for slow interconversion at room temperature. aip.org This leads to the potential for a peptide to exist as a mixture of conformers in solution, which can have significant implications for its biological activity and receptor binding. The ratio of cis to trans conformers is influenced by the nature of the adjacent amino acid residues and the solvent environment. nih.gov

| Amide Bond Type | Favored Conformation | Approximate Energy Difference (ΔG) | Typical Cis Population |

|---|---|---|---|

| Standard (Xaa-Yaa) | Trans | ~16 kJ/mol | <0.1% |

| N-Methylated (Xaa-(N-Me)Yaa) | Trans | ~0-8 kJ/mol | 10-40% |

The presence of the N-methyl group introduces significant steric hindrance that restricts the allowable regions of the Ramachandran plot for the preceding amino acid residue. nih.govcem.com This steric clash between the N-methyl group and the Cα substituent of the N-methylated residue, as well as the side chain of the preceding residue, limits the accessible conformational space. nih.gov This restriction in the peptide backbone's flexibility can pre-organize a peptide into a specific conformation, which can be advantageous for binding to a target receptor by reducing the entropic penalty of binding. researchgate.net

Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. mdpi.com This prevents the formation of intramolecular hydrogen bonds that are crucial for the stabilization of canonical secondary structures like α-helices and β-sheets. mdpi.com Consequently, N-methylation can act as a "helix breaker" or disrupt β-sheet formation. mdpi.com

Impact of D-Configuration on Peptide Secondary and Tertiary Structures

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure. While L-amino acids are the building blocks of natural proteins, the incorporation of their D-enantiomers can induce dramatic changes in peptide secondary and tertiary structures.

The introduction of a D-amino acid into a sequence of L-amino acids typically disrupts the formation of right-handed α-helices, which are the most common helical structures in proteins. youtube.com A single D-amino acid can introduce a kink in the helix or lead to its termination. Conversely, a sequence of D-amino acids can form a stable left-handed α-helix.

Similarly, the incorporation of a D-amino acid can have a disruptive effect on the structure of β-sheets. nih.gov The alternating pattern of side chains extending above and below the plane of the β-sheet is disturbed by the presence of a D-amino acid, which can lead to a local destabilization of the sheet structure. However, in some contexts, D-amino acids can be accommodated within a β-sheet, often at the edge strands.

| Secondary Structure | Effect of a Single D-Amino Acid in an L-Peptide | Effect of Multiple D-Amino Acids |

|---|---|---|

| α-Helix (Right-handed) | Disruption, kinking, or termination | Formation of a left-handed α-helix |

| β-Sheet | Local disruption, destabilization | Can be accommodated, may alter sheet twist |

| β-Turn | Can induce specific turn types (e.g., type I' or II') | Can be a key component of turn motifs |

D-amino acids are known to be potent inducers of β-turns, which are secondary structure motifs that cause a reversal in the direction of the peptide chain. nih.govresearchgate.net Specifically, a D-amino acid at the (i+1) position of a turn often promotes the formation of a type I' or type II' β-turn. When combined with N-methylation at the (i+2) position, this turn-inducing propensity can be further enhanced. The combination of the D-configuration and N-methylation can create a highly constrained dipeptide unit that effectively nucleates the formation of a β-hairpin structure. nih.gov The steric interactions between the D-amino acid side chain and the N-methyl group of the following residue can favor the specific dihedral angles required for a stable turn conformation. nih.gov

Role of the Ornithine Side Chain in Peptide Topography and Interactions

The Fmoc group is sterically demanding and can influence the local conformation of the peptide backbone, potentially shielding one face of the peptide from the solvent or from interactions with other molecules. peptide.com The aromatic nature of the fluorenyl ring system can lead to π-π stacking interactions with other aromatic residues within the peptide or with aromatic moieties in a receptor binding pocket.

Furthermore, the ornithine side chain itself, once deprotected, can play a critical role in peptide structure and function. The primary amine can be a site for post-translational modifications, conjugation to other molecules, or it can participate in electrostatic interactions. In certain contexts, the δ-amine of ornithine can undergo intramolecular cyclization with a C-terminal carboxyl group to form a lactam ring, a modification that can rigidify the peptide structure. nih.gov

Conformational Freedom and Rotameric Preferences of the Ornithine Side Chain

The ornithine side chain consists of a three-carbon alkyl chain (Cβ, Cγ, Cδ) terminating in a delta-amino group. The conformational freedom of this side chain is described by four main dihedral angles (χ1, χ2, χ3, χ4). In Boc-N-Me-D-Orn(Fmoc)-OH, this freedom is significantly influenced by the large, sterically demanding Fmoc protecting group attached to the delta-nitrogen.

Table 1: Factors Influencing Ornithine Side Chain Conformation in this compound

| Dihedral Angle | Bonds | Primary Influences on Preference | Expected Conformation |

| χ1 | N–Cα–Cβ–Cγ | Steric interactions with the peptide backbone. The D-configuration and N-methylation alter the accessible Ramachandran space, which in turn affects χ1 preferences. | Typically favors gauche- and trans rotamers. |

| χ2 | Cα–Cβ–Cγ–Cδ | Minimization of steric interactions along the alkyl chain. | Favors trans conformation to extend the chain. |

| χ3 | Cβ–Cγ–Cδ–Nδ | Severe steric hindrance from the terminal Fmoc group. | Strongly favors a trans conformation to maximize distance from the backbone. |

| χ4 | Cγ–Cδ–Nδ–C(Fmoc) | Rotation is highly restricted due to the planar and bulky nature of the Fmoc group. | Limited rotation, planar orientation relative to the Cδ atom. |

Contributions to Intramolecular Hydrogen Bonding Networks

The incorporation of this compound into a peptide has a dual impact on intramolecular hydrogen bonding. Firstly, the N-methylation of the alpha-amino nitrogen eliminates the amide proton. peptide.com This modification fundamentally prevents this specific residue from acting as a hydrogen bond donor in the formation of canonical secondary structures like α-helices and β-sheets. peptide.com

However, the steric constraints imposed by the N-methyl group and the D-configuration can induce specific turns or kinks in the peptide backbone. nih.gov This altered geometry can bring other, non-methylated amide protons and carbonyl oxygens into proximity, thereby promoting the formation of non-local or unconventional intramolecular hydrogen bonds that define structures like β-turns and γ-turns. While the N-methylated residue itself cannot donate a hydrogen bond, its conformational influence can be critical in stabilizing a folded structure through the rearrangement of the surrounding hydrogen-bonding network. ub.edu

Table 2: Potential Hydrogen Bonding Interactions Influenced by this compound

| Interaction Type | Donor | Acceptor | Structural Implication |

| Backbone-Backbone | Amide N-H of residue (i+2), (i+3) | Carbonyl C=O of residue (i) | The conformational turn induced by the D-amino acid and N-methylation can facilitate the formation of β-turns or other folded structures. |

| Side Chain-Backbone | Other side chain donors (e.g., Asn, Gln) | Carbonyl C=O of the Orn side chain (Fmoc group) or backbone | The fixed, extended conformation of the Orn side chain could potentially orient other residues to form stabilizing H-bonds. |

| Backbone-Side Chain | Backbone N-H | Carbonyl C=O of the Orn side chain (Fmoc group) | Less common, but possible depending on the overall peptide fold. |

Effects on Peptide Backbone Dynamics and Rigidity

The N-methylation of the peptide backbone is a well-established strategy for reducing conformational flexibility. peptide.com The methyl group introduces steric bulk that restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, significantly limiting the accessible area on the Ramachandran plot. This steric hindrance reduces the peptide's ability to sample a wide range of conformations, effectively rigidifying the local backbone structure. nih.gov

Furthermore, the D-configuration of the alpha-carbon places the amino acid in a region of the Ramachandran plot that is less commonly occupied by L-amino acids. The combination of N-methylation and D-stereochemistry imposes a significant conformational constraint, often inducing reverse turns or promoting specific secondary structures that differ from those of the corresponding all-L, non-methylated peptide. This increased rigidity can be highly advantageous in drug design, as it can lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity. ub.edu

Table 3: Impact of Modifications on Peptide Backbone Properties

| Modification | Effect on Backbone Dihedral Angles (φ, ψ) | Consequence for Peptide Dynamics |

| N-Methylation | Restricts the allowable range of φ and ψ angles due to steric clash between the methyl group and the adjacent carbonyl oxygen or side chain. | Reduces local backbone flexibility and lowers the entropy of the unfolded state. |

| D-Configuration | Favors dihedral angles in the top-right and bottom-right quadrants of the Ramachandran plot, distinct from L-amino acids. | Induces specific turns and alters the overall peptide fold. |

| Combined Effect | Severely constrains the accessible conformational space, often forcing the backbone into a well-defined local structure. | Significantly increases the rigidity and structural pre-organization of the peptide. |

Mechanistic Insights into Proteolytic Resistance through Incorporation

The incorporation of this compound confers exceptional resistance to degradation by proteases through a multi-faceted mechanism involving steric hindrance and stereochemical incompatibility. nih.govresearchgate.net

N-Methylation : Proteolytic enzymes recognize and bind to their substrate peptides through a series of specific interactions with the peptide backbone. The presence of a methyl group on the amide nitrogen physically blocks the active site of the protease, preventing the enzyme from achieving the precise orientation required for catalysis. peptide.comnovoprolabs.com This steric shield directly inhibits the cleavage of the adjacent peptide bond. rsc.org

D-Amino Acid Configuration : Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds flanked by L-amino acids. The inclusion of a D-amino acid disrupts this stereospecific recognition. novoprolabs.com The enzyme's active site cannot properly accommodate the altered stereochemistry, leading to a dramatic reduction or complete loss of binding affinity and catalytic activity. novoprolabs.com

Side Chain Bulk : While the Fmoc group is often removed to yield the final peptide, its presence in any context provides an additional layer of steric protection. The sheer size of the Fmoc group on the side chain can further obstruct enzyme access to the peptide backbone in its vicinity.

The combination of these features—a sterically hindered N-methylated peptide bond and a non-natural D-stereocenter—creates a formidable defense against enzymatic attack. Peptides containing this modified residue are significantly more stable in biological environments, a critical attribute for the development of peptide-based therapeutics. peptide.comnih.gov

Table 4: Mechanisms of Proteolytic Resistance

| Mechanism | Feature | Description |

| Steric Hindrance | N-Methyl Group | The methyl group on the backbone nitrogen physically obstructs the approach and binding of proteolytic enzymes. |

| Stereochemical Incompatibility | D-Configuration | Proteases are specific for L-amino acids; the D-stereocenter prevents proper substrate recognition and binding in the enzyme's active site. |

| Disruption of H-Bonding | N-Methyl Group | The lack of an amide proton disrupts the hydrogen bonding patterns that proteases often rely on for substrate recognition. |

Advanced Analytical and Characterization Techniques for Research on Boc N Me D Orn Fmoc Oh and Its Peptide Conjugates

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Circular Dichroism (CD) spectroscopy each provide unique and complementary information regarding the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.br For a complex amino acid derivative such as Boc-N-Me-D-Orn(Fmoc)-OH, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of all constituent parts, including the ornithine backbone, the N-methyl group, and the Boc and Fmoc protecting groups.

The chemical shifts of specific protons and carbons are indicative of their local chemical environment. For instance, the N-methyl group introduces a characteristic singlet in the ¹H NMR spectrum, while the numerous aromatic protons of the Fmoc group and the nine equivalent protons of the tert-butyl group of Boc give rise to distinct signals. researchgate.net In peptide conjugates, NMR can be used to study the local conformational constraints imposed by the N-methylated ornithine residue. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing critical data for defining the peptide's folding and tertiary structure.

Table 1: Representative NMR Chemical Shifts for Functional Moieties in Protected Amino Acids

| Nucleus | Functional Group/Atom | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | N-CH₃ (N-Methyl) | ~2.7 - 3.1 |

| ¹H | (CH₃)₃C- (Boc group) | ~1.4 - 1.5 (singlet) |

| ¹H | -CH- (alpha-proton) | ~4.0 - 4.5 |

| ¹H | Aromatic C-H (Fmoc group) | ~7.2 - 7.8 |

| ¹H | -NH- (Boc-protected amine) | ~4.5 - 5.5 |

| ¹³C | N-CH₃ (N-Methyl) | ~30 - 35 |

| ¹³C | C=O (Boc carbamate) | ~155 - 157 |

| ¹³C | C=O (Fmoc carbamate) | ~156 - 158 |

| ¹³C | C=O (Carboxylic acid) | ~170 - 180 |

| ¹³C | (CH₃)₃C - (Boc group) | ~80 - 82 |

| ¹³C | C H₂-O (Fmoc group) | ~66 - 68 |

| ¹³C | Aromatic C (Fmoc group) | ~120 - 145 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. msu.edu Covalent bonds vibrate at specific frequencies, and when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. msu.eduvscht.cz

For this compound, IR spectroscopy can readily confirm the key functional groups. libretexts.org The most prominent bands are typically from the carbonyl (C=O) stretching vibrations. The molecule contains three distinct carbonyl groups: in the Boc group, the Fmoc group, and the carboxylic acid, which absorb in the range of 1650-1760 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The N-H stretch of the Boc-protected side-chain amine and the C-H stretches of the aliphatic and aromatic portions also provide characteristic absorption bands. msu.edu When incorporated into a peptide, the analysis of the Amide I (primarily C=O stretch, ~1600-1700 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1500-1600 cm⁻¹) bands provides information on the peptide backbone conformation and hydrogen bonding.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| N-H Stretch | Carbamate (Boc) | 3200 - 3400 | Medium |

| C-H Stretch (sp²) | Aromatic (Fmoc) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (sp³) | Aliphatic | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=O Stretch | Carbamate (Boc/Fmoc) | 1680 - 1720 | Strong |

| C=C Stretch | Aromatic (Fmoc) | 1450 - 1600 | Medium-Weak |

| Amide I (in peptides) | Peptide Backbone | 1600 - 1700 | Strong |

| Amide II (in peptides) | Peptide Backbone | 1500 - 1600 | Medium |

Circular Dichroism (CD) spectroscopy is an essential method for analyzing the secondary structure of peptides and proteins in solution. jst.go.jpnih.gov This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the individual amino acid derivative is chiral, CD is most powerful when used to analyze the ordered secondary structures that arise in peptides, such as α-helices, β-sheets, and β-turns. stanford.edu

The incorporation of N-methylated amino acids like this compound can significantly influence a peptide's conformational preferences by restricting the rotation around the peptide backbone. CD spectroscopy can quantify the extent of these structural changes. jst.go.jp An α-helix, for example, gives a characteristic CD spectrum with negative bands near 222 nm and 208 nm and a positive band around 190 nm. nih.govstanford.edu In contrast, β-sheets show a negative band around 218 nm, while a random coil conformation is characterized by a strong negative band near 200 nm. researchgate.net By analyzing the CD spectrum of a peptide containing the modified ornithine, researchers can determine its average secondary structure content and study how it changes in response to environmental factors like solvent or temperature. stanford.edunih.gov

Table 3: Characteristic Circular Dichroism Signals for Peptide Secondary Structures

| Secondary Structure | Characteristic Signal (Wavelength, nm) |

|---|---|

| α-Helix | Negative minima at ~222 and ~208; Positive maximum at ~192 |

| β-Sheet (Antiparallel) | Negative minimum at ~218; Positive maximum at ~195 |

| Random Coil | Strong negative minimum near 200 |

| β-Turn | Variable, often a weak negative band ~225-230 and a positive band ~205 |

Mass Spectrometry (MS) Techniques for Peptide Sequence Verification and Modification Analysis

Mass spectrometry (MS) is an indispensable analytical tool in peptide chemistry for accurately determining molecular weight and elucidating primary structure (amino acid sequence). nih.gov Soft ionization techniques have revolutionized the analysis of large biomolecules by allowing them to be ionized without significant fragmentation. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions directly from a solution, making it highly suitable for analyzing peptides and proteins. ESI typically produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range. The primary application of ESI-MS in this context is to confirm the successful synthesis and purity of a peptide containing the this compound residue by verifying that its measured molecular weight matches the calculated theoretical mass.

Furthermore, ESI sources are commonly coupled with tandem mass spectrometry (MS/MS) for peptide sequencing. nih.gov In this process, a specific peptide ion is selected and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions, primarily b- and y-type ions, provide direct sequence information. semanticscholar.org The presence of an ornithine residue, a lower homolog of arginine, can influence fragmentation patterns, often leading to facile cleavage at its C-terminal side. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide and protein analysis. nih.gov In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions ([M+H]⁺). researchgate.net MALDI-MS is valued for its high throughput, sensitivity, and tolerance for buffers and salts. It is frequently used to rapidly confirm the molecular weight of peptides synthesized using this compound. nih.govresearchgate.net

Like ESI, MALDI can be paired with tandem mass spectrometry (e.g., MALDI-TOF/TOF) for structural analysis and sequencing. nih.gov The fragmentation of peptides in MALDI-MS/MS provides the sequence data needed to confirm the correct incorporation of the modified ornithine residue. The high mass accuracy of Time-of-Flight (TOF) analyzers ensures unambiguous identification of the peptide and its fragments. nih.gov

Table 4: Common Fragment Ions in Peptide Tandem Mass Spectrometry

| Ion Type | Structure | Information Provided |

|---|---|---|

| b-ions | Fragments containing the N-terminus | Sequence from N- to C-terminus |

| y-ions | Fragments containing the C-terminus | Sequence from C- to N-terminus |

| a-ions | b-ion minus a carbonyl group (-CO) | Confirmatory sequence data |

| c-ions | Fragments containing the N-terminus (ETD/ECD) | Sequence from N- to C-terminus |

| z-ions | Fragments containing the C-terminus (ETD/ECD) | Sequence from C- to N-terminus |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Derivatization Effects

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex molecules like this compound. The fragmentation patterns observed in MS/MS spectra provide a detailed fingerprint of the molecule, allowing for unambiguous identification and characterization. The derivatizing groups—Boc (tert-butoxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and the N-methyl group—each exert a significant influence on the fragmentation pathways.

Under electrospray ionization (ESI) conditions, the molecule typically forms a protonated molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) in the MS/MS experiment initiates fragmentation. The fragmentation is often directed by the protecting groups, which are designed for lability under specific conditions.

Key Fragmentation Pathways:

Loss of the Boc Group: The Boc group is highly susceptible to fragmentation, primarily through the loss of isobutylene (56 Da) to yield an intermediate carbamic acid, which then rapidly decarboxylates with the loss of CO₂ (44 Da), resulting in a total mass loss of 100 Da.

Loss of the Fmoc Group: The Fmoc group can be cleaved in several ways. A characteristic fragmentation is the loss of the fluorenylmethoxycarbonyl group itself or the formation of a dibenzofulvene cation (m/z 179) through the cleavage of the C-O bond, followed by the loss of CO₂ and a proton.

Backbone Fragmentation: Standard peptide backbone fragmentations, such as the formation of b- and y-ions, can occur, although they are influenced by the N-methylation. N-methylation can alter cleavage probabilities and lead to characteristic fragment ions. nih.govnih.gov

Side-Chain Fragmentation: The ornithine side chain can also undergo fragmentation, often involving losses from the derivatized delta-amino group.

The presence of these multiple, well-defined fragmentation patterns allows for a comprehensive structural confirmation of the synthesized amino acid derivative.

Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

|---|---|---|---|

| 469.23 | 369.18 | 100.05 | [M+H - Boc]⁺ |

| 469.23 | 313.16 | 156.02 | [M+H - Boc - isobutylene]⁺ |

| 469.23 | 247.11 | 222.09 | [M+H - Fmoc]⁺ |

| 469.23 | 179.07 | 290.16 | Dibenzofulvene cation from Fmoc group |

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and the rigorous assessment of its purity before its use in applications like solid-phase peptide synthesis (SPPS). iris-biotech.de High-performance liquid chromatography (HPLC) is the predominant method employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for achieving high-purity this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach due to the molecule's significant hydrophobicity, conferred largely by the Fmoc and Boc protecting groups.

Method development involves the optimization of several parameters:

Stationary Phase: C18 (octadecylsilane) columns are the standard choice, offering excellent hydrophobic retention and resolution for protected amino acids. Column particle size (e.g., 5 µm for standard analysis, sub-2 µm for ultra-high performance) is selected based on the required efficiency and speed.

Mobile Phase: A gradient elution is typically required to effectively elute the compound. The mobile phase usually consists of an aqueous component (often with an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent, most commonly acetonitrile (ACN). The TFA acts as an ion-pairing agent to improve peak shape and resolution.

Detection: The Fmoc group contains a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 265 nm or 301 nm.

A well-developed HPLC method can separate the target compound from starting materials, reagents, and side products, such as diastereomers or incompletely protected derivatives. Purity is generally assessed by integrating the peak area of the main compound relative to the total area of all detected peaks. sigmaaldrich.com

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is paramount, as the presence of the incorrect L-enantiomer can have significant consequences for the structure and function of a final peptide product. Chiral chromatography is the definitive method for quantifying the enantiomeric excess (e.e.).

Several strategies exist for the chiral separation of amino acid derivatives:

Chiral Stationary Phases (CSPs): This is the most direct and widely used method. CSPs create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation. For protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) and crown-ether phases have proven effective. sigmaaldrich.comchromatographytoday.comchromatographyonline.com These columns can often separate N-protected amino acids directly. sigmaaldrich.com

Pre-column Derivatization: In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like C18). However, this method requires a derivatizing agent of very high enantiomeric purity and can be more complex to implement. researchgate.netnih.gov

The choice of chiral column and mobile phase is critical and often requires screening to find the optimal conditions for resolution. The D-ornithine derivative must be resolved from its corresponding L-ornithine counterpart to a baseline, allowing for accurate quantification of any enantiomeric impurity. nih.gov

Table 3: Comparison of Chiral Chromatography Approaches

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Direct separation based on transient diastereomeric complex formation with the CSP. | Direct analysis, fewer sample preparation steps. | CSPs can be expensive; method development may be required to find a suitable phase. |

| Chiral Mobile Phase Additive | An achiral column is used with a chiral additive in the mobile phase that forms diastereomeric complexes with the analytes. | Can use standard achiral columns. | Can be less efficient than CSPs; additive may contaminate the HPLC system. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled, high-resolution information on the three-dimensional structure of a molecule in its solid state. nih.gov While obtaining a suitable single crystal of this compound can be challenging, a successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.net

This technique would definitively confirm the absolute stereochemistry at the alpha-carbon as 'D'. Furthermore, it would reveal the preferred conformation of the molecule within the crystal lattice, showing the spatial arrangement of the bulky Boc and Fmoc groups relative to the amino acid backbone and side chain. Analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the protected amino groups, which dictate the supramolecular assembly. nih.govbibliotekanauki.pl This solid-state structural information serves as a crucial benchmark for validating computational models.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-stacking interactions in the crystal packing. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful in silico tools used to investigate the properties of this compound at an atomic level. mdpi.combyu.edu These methods complement experimental data by providing insights into dynamic behavior and conformational preferences that are often inaccessible through static experimental techniques.

Conformational Sampling and Molecular Dynamics Simulations

The flexibility of this compound is a key determinant of its reactivity and how it is incorporated into a growing peptide chain. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of the molecule in a simulated environment, typically in a solvent like water or dimethylformamide to mimic experimental conditions. nih.gov

Starting from an initial 3D structure, an MD simulation calculates the forces between atoms and uses the laws of motion to predict their movements over time. fu-berlin.de This generates a trajectory that reveals the molecule's dynamic behavior. Key insights from MD simulations include:

Rotameric Preferences: Analysis of the trajectory can identify the most populated conformations around rotatable bonds (e.g., the chi angles of the ornithine side chain and the psi/phi angles of the backbone).

Influence of Protecting Groups: Simulations can quantify how the steric bulk of the Fmoc and Boc groups restricts conformational freedom.

Effect of N-Methylation: The N-methyl group prevents the formation of a hydrogen bond at the amide nitrogen and can favor specific backbone torsion angles, influencing the local conformation. nih.govresearchgate.net

Solvent Effects: The simulation explicitly includes solvent molecules, allowing for the study of how solute-solvent interactions, such as hydrogen bonding, influence the conformational equilibrium.

This detailed understanding of the molecule's conformational preferences is valuable for rationalizing its behavior in chemical reactions and for designing peptides with specific structural properties.

Table 5: Key Parameters Investigated in Molecular Dynamics Simulations

| Parameter | Significance |

|---|---|

| Potential Energy | Indicates the stability of different molecular conformations over time. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference structure, indicating conformational stability. |

| Dihedral Angle Distributions | Reveals the preferred torsion angles (e.g., φ, ψ, χ) and the flexibility around specific bonds. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding solvent molecules or counter-ions at a certain distance from specific atoms in the solute. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of intra- and intermolecular hydrogen bonds. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful theoretical tool for elucidating the electronic structure and predicting the chemical reactivity of complex molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model molecular orbitals, map electron density distributions, and calculate various reactivity descriptors. These computational approaches provide fundamental insights into the molecule's behavior in chemical reactions, complementing experimental findings and guiding the synthesis of its peptide conjugates.

The electronic properties of this compound are largely dictated by the interplay between its constituent functional groups: the tert-butyloxycarbonyl (Boc) group, the fluorenylmethyloxycarbonyl (Fmoc) group, the N-methylated amide linkage, and the ornithine side chain.

Molecular Orbital Analysis: